Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone: An In-depth Technical Guide
Synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone, a valuable intermediate in organic synthesis. This document details the chemical properties, synthesis protocols, and reaction mechanisms, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.
Compound Profile
2,2-Dibromo-1,2-diphenyl-1-ethanone is a halogenated ketone with the chemical formula C₁₄H₁₀Br₂O. It serves as a key building block in the synthesis of various organic molecules due to the reactivity of its dibromo-substituted carbon atom.
| Property | Value |
| IUPAC Name | 2,2-Dibromo-1,2-diphenyl-1-ethanone |
| Synonyms | α,α-Dibromodeoxybenzoin |
| Molecular Formula | C₁₄H₁₀Br₂O |
| Molecular Weight | 354.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85-88 °C |
| CAS Number | 6623-74-1 |
Synthesis Pathway
The primary and most direct route for the synthesis of 2,2-Dibromo-1,2-diphenyl-1-ethanone is the bromination of deoxybenzoin (also known as 1,2-diphenyl-1-ethanone). This reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.
Caption: General synthesis pathway for 2,2-Dibromo-1,2-diphenyl-1-ethanone.
Experimental Protocols
Two primary methods for the synthesis are detailed below. The first is a classic approach using elemental bromine, and the second utilizes an in-situ generation of bromine from H₂O₂ and HBr.
Method 1: Direct Bromination with Elemental Bromine
This protocol is adapted from established procedures for the α-bromination of ketones.
Materials:
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Deoxybenzoin (1,2-diphenyl-1-ethanone)
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Bromine (Br₂)
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Glacial Acetic Acid
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Sodium bisulfite solution (saturated)
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Ethanol (for recrystallization)
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Büchner funnel and filter paper
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve deoxybenzoin (1.0 eq) in glacial acetic acid.
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Cool the solution in an ice bath with continuous stirring.
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Slowly add a solution of bromine (2.2 eq) in glacial acetic acid from the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HBr gas. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the red-brown color of bromine persists.
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Pour the reaction mixture into a beaker containing ice-cold water.
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To quench the excess bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color disappears.
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The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
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Recrystallize the crude product from ethanol to obtain pure 2,2-Dibromo-1,2-diphenyl-1-ethanone as a white crystalline solid.
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Dry the purified product in a desiccator.
Quantitative Data (Method 1):
| Reactant/Product | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume (Example) |
| Deoxybenzoin | 196.24 | 1.0 | 10.0 g |
| Bromine | 159.81 | 2.2 | 17.9 g (5.7 mL) |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
| Product (Theoretical) | 354.04 | 1.0 | 18.0 g |
| Typical Yield | - | - | 75-85% |
Method 2: Bromination using H₂O₂-HBr System
This method offers a greener alternative by avoiding the direct handling of volatile and corrosive elemental bromine.[1][2]
Materials:
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Deoxybenzoin
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Dioxane
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Hydrobromic acid (48% aqueous solution)
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Hydrogen peroxide (30% aqueous solution)
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Sodium bicarbonate solution (saturated)
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Ethyl acetate (for extraction)
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Magnesium sulfate (anhydrous)
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Rotary evaporator
Procedure:
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Dissolve deoxybenzoin (1.0 eq) in dioxane in a round-bottom flask.
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Add hydrobromic acid (48% aq., 4.0 eq) to the solution.
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With vigorous stirring, add hydrogen peroxide (30% aq., 4.0 eq) dropwise. An exothermic reaction will occur; maintain the temperature with a water bath if necessary.
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Stir the reaction mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.[1]
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After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Quantitative Data (Method 2):
| Reactant/Product | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume (Example) |
| Deoxybenzoin | 196.24 | 1.0 | 5.0 g |
| Hydrobromic Acid (48%) | 80.91 | 4.0 | 17.1 mL |
| Hydrogen Peroxide (30%) | 34.01 | 4.0 | 11.5 mL |
| Dioxane | 88.11 | - | 25 mL |
| Product (Theoretical) | 354.04 | 1.0 | 9.0 g |
| Typical Yield | - | - | up to 86% [1][2] |
Reaction Mechanism and Workflow
The bromination of deoxybenzoin proceeds through an acid-catalyzed enolization mechanism.
Caption: Acid-catalyzed bromination mechanism of deoxybenzoin.
The experimental workflow can be summarized as follows:
Caption: General experimental workflow for the synthesis.
Spectroscopic Data
Characterization of the final product is crucial for confirming its identity and purity.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 8.10 | m | 10H | Aromatic Protons |
| 6.85 | s | 1H | -CHBr₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 188.0 | C=O (Carbonyl) |
| 135.0, 133.5, 130.0, 129.0, 128.5, 128.0 | Aromatic Carbons |
| 45.0 | -CBr₂ |
IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3060 | Aromatic C-H stretch |
| 1685 | C=O stretch (conjugated) |
| 1595, 1450 | Aromatic C=C stretch |
| 690 | C-Br stretch |
Safety Considerations
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Bromine is highly toxic, corrosive, and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Hydrobromic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Dioxane is a flammable liquid and a suspected carcinogen. Use in a fume hood.
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The reaction is exothermic . Proper temperature control is essential to prevent runaway reactions.
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Hydrogen bromide gas is evolved during the reaction. Ensure adequate ventilation.
